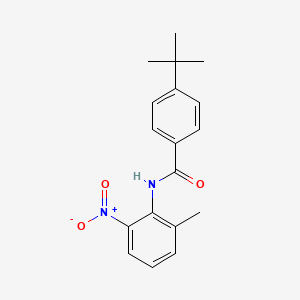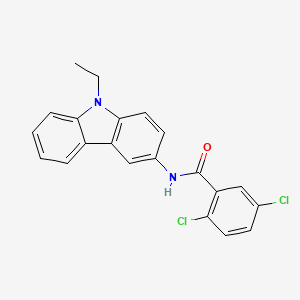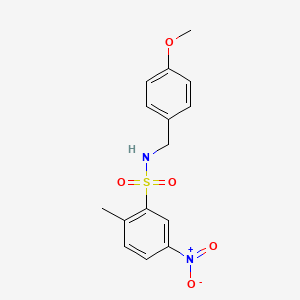![molecular formula C23H21NO4 B4076055 N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenoxybutanamide](/img/structure/B4076055.png)
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenoxybutanamide
Vue d'ensemble
Description
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenoxybutanamide is a synthetic compound that has been of great interest to scientists due to its potential applications in scientific research. This compound is also known as MDBP and has been found to have various biochemical and physiological effects.
Mécanisme D'action
MDBP works by inhibiting the uptake of the endocannabinoid anandamide, which is a natural ligand for the cannabinoid receptors CB1 and CB2. By inhibiting the uptake of anandamide, MDBP increases the concentration of anandamide in the body, leading to increased activation of the cannabinoid receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MDBP are largely dependent on the endocannabinoid system. Studies have shown that MDBP can reduce inflammation, modulate pain sensation, and regulate appetite. MDBP has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MDBP has several advantages as a tool for scientific research. It is a highly selective inhibitor of anandamide uptake, which allows for precise modulation of the endocannabinoid system. MDBP is also stable and can be easily synthesized in large quantities.
However, there are also limitations to the use of MDBP in lab experiments. It is a synthetic compound and may not accurately mimic the effects of natural endocannabinoids. Additionally, the effects of MDBP may vary depending on the experimental conditions and the specific cell types being studied.
Orientations Futures
There are several potential future directions for research on MDBP. One area of interest is the development of new compounds that are more selective and potent inhibitors of anandamide uptake. Another area of interest is the investigation of the effects of MDBP on other physiological systems, such as the cardiovascular system and the immune system.
Conclusion:
In conclusion, MDBP is a synthetic compound that has been extensively used in scientific research as a tool for studying the endocannabinoid system. MDBP works by inhibiting the uptake of anandamide and has various biochemical and physiological effects. While there are limitations to the use of MDBP in lab experiments, it remains a valuable tool for investigating the endocannabinoid system and has potential applications in the development of new treatments for various diseases.
Applications De Recherche Scientifique
MDBP has been used extensively in scientific research as a tool for studying the endocannabinoid system. The endocannabinoid system is a complex signaling system that plays a crucial role in various physiological processes, including pain sensation, appetite regulation, and immune function.
Propriétés
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-3-19(27-15-9-5-4-6-10-15)23(25)24-18-14-21-17(13-22(18)26-2)16-11-7-8-12-20(16)28-21/h4-14,19H,3H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTHJDMPJXKNQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)OC)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4075984.png)
![3-[(4-chlorobenzyl)thio]-5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4075990.png)

![2-{[(4-cyclopentyl-1-piperazinyl)acetyl]amino}-N-(2-fluorophenyl)-5-nitrobenzamide](/img/structure/B4075996.png)
![1-{4-[(4-methylphenyl)thio]butyl}piperazine oxalate](/img/structure/B4076013.png)
![N-(2,3-dichlorophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B4076028.png)
![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B4076033.png)

![1-[2-(3-isopropyl-5-methylphenoxy)ethyl]piperazine oxalate](/img/structure/B4076042.png)


![3-[(2-chloro-6-nitrobenzyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4076047.png)
![N-allyl-N-[3-(3-methyl-4-nitrophenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4076048.png)
![N-allyl-N-[2-(2-allyl-4-methoxyphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4076069.png)